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Executive Summary
Galectin-3 (Gal-3), a unique chimera-type galectin, has emerged as a pivotal player in the

pathogenesis of both fibrosis and cancer. Its multifaceted roles, contingent on its subcellular

localization, make it a compelling therapeutic target. Intracellularly, Gal-3 is involved in

processes such as pre-mRNA splicing and anti-apoptotic signaling.[1] Extracellularly, it cross-

links cell surface glycoproteins, forming lattices that modulate cell adhesion, migration, and

receptor signaling.[2] This guide provides a comprehensive technical overview of the function

of Galectin-3 in fibrotic diseases and cancer, detailing its signaling pathways, summarizing key

quantitative data, outlining experimental protocols for its study, and reviewing the landscape of

therapeutic inhibitors.

The Role of Galectin-3 in Fibrosis
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the final

common pathway of chronic tissue injury.[3] Galectin-3 is a potent pro-fibrotic mediator,

demonstrated to be upregulated in various fibrotic conditions, including idiopathic pulmonary

fibrosis (IPF), and liver and kidney fibrosis.[2][4][5] It drives the activation of fibroblasts and

macrophages, key cells in the initiation and perpetuation of organ scarring.[2][6]
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Galectin-3 is critically involved in the activation of myofibroblasts, the primary ECM-producing

cells.[7] A key mechanism is its potentiation of Transforming Growth Factor-beta (TGF-β)

signaling, a major profibrogenic cytokine.[3][7] Extracellular Gal-3 can bind directly to

components of the TGF-β signaling cascade, including αv integrins and the TGF-β receptor II

(TGFβRII), in a glycosylation-dependent manner.[8] This interaction is thought to stabilize the

receptor complex on the cell surface, prolonging downstream signaling and promoting the

differentiation of fibroblasts into myofibroblasts, which then deposit large amounts of collagen.

[8][9] Studies in Galectin-3 knockout mice show a marked attenuation of liver fibrosis despite

equivalent liver injury and inflammation, highlighting that Gal-3 is required for TGF-β-mediated

myofibroblast activation.[6][7]
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A simplified diagram of Galectin-3's role in potentiating TGF-β-mediated fibrosis.
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Parameter Finding Organ/Model Reference

Gene Expression

Galectin-3 expression

is significantly

upregulated in

established human

fibrotic liver disease.

Human Liver [4][6]

Animal Model

Disruption of the

Galectin-3 gene in

mice markedly

attenuates liver

fibrosis following

chronic injury.

Mouse Liver (CCl4

model)
[6][7]

In Vitro Activation

siRNA silencing of

Galectin-3 in primary

mouse and human

hepatic stellate cells

inhibits myofibroblast

activation and

procollagen (I)

expression.

Mouse & Human

HSCs
[3]

Inhibitor Efficacy

Inhaled Gal-3 inhibitor

(TD139) reduced Gal-

3 expression on

alveolar macrophages

in patients with IPF.

Human Lung (IPF) [5][10]

Inhibitor Efficacy

TD139 treatment was

associated with

reductions in plasma

biomarkers of IPF,

including PDGF-BB,

PAI-1, and CCL18.

Human Plasma (IPF) [10]
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The central role of Gal-3 in fibrosis has led to the development of targeted inhibitors.[2] These

molecules, typically carbohydrate-based, are designed to bind to the carbohydrate-recognition

domain (CRD) of Gal-3, preventing its interaction with cell surface glycoproteins and

subsequent pro-fibrotic signaling.[11] Several Gal-3 inhibitors are currently in clinical trials for

fibrotic diseases.

Inhibitor Company Indication Phase Trial ID Status
Referenc
e

Belapectin

(GR-MD-

02)

Galectin

Therapeuti

cs

NASH

Cirrhosis
Phase 2b/3

NCT04365

868
Enrolling [12][13]

GB0139

(TD139)

Galecto

Biotech

Idiopathic

Pulmonary

Fibrosis

(IPF)

Phase 2b
NCT03832

946
Planned [5][14]

GB1211
Galecto

Biotech

Liver

Cirrhosis

Phase

1b/2a

NCT04923

224
Recruiting [5]

The Role of Galectin-3 in Cancer
Galectin-3's expression and function are frequently altered in cancer, where it plays a complex

and often contradictory role depending on the tumor type and subcellular localization.[15][16]

Generally, increased Gal-3 expression is correlated with cancer aggressiveness, metastasis,

and poor prognosis.[15][17] It is involved in nearly all stages of the metastatic cascade,

including cell adhesion, migration, invasion, angiogenesis, and evasion of the immune system.

[15][18]

Signaling Pathways in Cancer
Galectin-3 contributes to cancer progression through multiple mechanisms:

Anti-Apoptosis: Cytoplasmic Gal-3 possesses an anti-death motif and can bind to Bcl-2,

inhibiting the mitochondrial apoptotic pathway and conferring resistance to chemotherapy.

[16][19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33181315/
https://synapse.patsnap.com/article/what-are-galectin-3-inhibitors-and-how-do-they-work
https://investor.galectintherapeutics.com/news-releases/news-release-details/journal-immunotherapy-cancer-publishes-phase-1-clinical-research
https://galectintherapeutics.com/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10179732/
https://medicine.yale.edu/internal-medicine/pulmonary/research/interstitial-lung-diseases/trials/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10179732/
https://pubmed.ncbi.nlm.nih.gov/14758078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626271/
https://pubmed.ncbi.nlm.nih.gov/14758078/
https://drug-dev.com/galectin-inhibitors-is-a-galectin-3-inhibitor-the-answer-for-millions-of-patients-with-cirrhosis-cancer/
https://pubmed.ncbi.nlm.nih.gov/14758078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4153760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4662425/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Proliferation & Survival: Gal-3 can promote cell survival by regulating pathways such as

PI3K/AKT and is necessary for optimal activation of the K-Ras/Raf/MEK/ERK pathway in

some cancers.[20][21]

Metastasis: Secreted Gal-3 mediates cell-cell and cell-matrix interactions. It promotes

homotypic aggregation of tumor cells, facilitating the formation of tumor emboli in the

circulation.[19] It also binds to cell surface receptors like integrins (e.g., αvβ3) on tumor and

endothelial cells, promoting adhesion to the endothelium, extravasation, and invasion.[18]

[22][23]

Angiogenesis: Gal-3 is a chemoattractant for endothelial cells and stimulates

neovascularization.[18] It can induce the secretion of pro-angiogenic factors like IL-6 and G-

CSF and modulate the activity of receptors like VEGFR2 on endothelial cells.[18][21]

Immune Evasion: By inducing apoptosis in activated T-cells and blocking NK cell function,

secreted Gal-3 helps tumors escape from the host immune system.[18][19]
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Multifaceted Role of Galectin-3 in Cancer
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Galectin-3's diverse roles in promoting cancer cell survival, metastasis, and immune evasion.
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Quantitative Data in Cancer
Parameter Finding Cancer Type Reference

Expression &

Metastasis

Highest levels of Gal-

3 are found in colon

cancer tumors that

have metastasized.

Colon Cancer [17]

Serum Levels

Circulating Gal-3

levels are significantly

higher in patients with

various cancers

compared to healthy

subjects.

Lung, Breast, GI,

Ovarian, Melanoma
[16]

Inhibitor Combination

Therapy

In a Phase 1b trial,

belapectin plus

pembrolizumab (anti-

PD-1) showed an

objective response in

50% of advanced

melanoma patients

(7/14) and 33% of

HNSCC patients (2/6).

Melanoma, Head &

Neck (HNSCC)

In Vitro Invasion

Down-regulation of

Gal-3 in MDA-MB-435

breast carcinoma cells

results in decreased

migratory and invasive

characteristics.

Breast Cancer [24]

Inhibitor Efficacy

(Preclinical)

The Gal-3 inhibitor

GCS-100 selectively

kills KRAS-addicted

lung cancer cells that

express αvβ3 integrin.

Lung Cancer (in

vitro/in vivo)
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Therapeutic Inhibition in Cancer
Targeting Gal-3 in cancer is an attractive strategy, particularly for inhibiting metastasis and

overcoming immune suppression.[17] Gal-3 inhibitors may prevent tumor cell adhesion and

angiogenesis.[25] Furthermore, by blocking Gal-3's immunosuppressive functions, these

inhibitors can potentially enhance the efficacy of immunotherapies like checkpoint inhibitors.

[12] A clinical trial combining the Gal-3 inhibitor belapectin with the anti-PD-1 antibody

pembrolizumab has shown promising results, suggesting a synergistic effect.[12]

Key Experimental Protocols
Studying the function of Galectin-3 involves a variety of molecular and cellular biology

techniques. Below are summarized protocols for key experiments.

Quantification of Galectin-3 by ELISA
The enzyme-linked immunosorbent assay (ELISA) is commonly used to measure Gal-3

concentrations in serum, plasma, or cell culture supernatants.[26][27]

Principle: A quantitative sandwich immunoassay technique.[28]

Protocol Summary:

Coating: A microplate is pre-coated with a monoclonal antibody specific for human

Galectin-3.

Sample Incubation: Standards and samples are added to the wells. Any Gal-3 present is

bound by the immobilized antibody.

Washing: Unbound substances are washed away.

Detection: An enzyme-linked polyclonal antibody specific for Gal-3 is added, binding to the

captured Gal-3.

Washing: Unbound antibody-enzyme reagent is washed away.

Substrate Addition: A substrate solution is added, and color develops in proportion to the

amount of Gal-3 bound.
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Measurement: The color intensity is measured at 450 nm using a microplate reader. The

concentration is determined by comparison to a standard curve.[29]

Analysis of Galectin-3 Expression by Western Blot
Western blotting is used to detect and quantify Gal-3 protein levels in cell lysates or tissue

homogenates.

Protocol Summary:

Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration

is determined (e.g., using BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis. The molecular mass of Gal-3 is approximately 31 kDa.

[15][30]

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific

to Galectin-3 overnight at 4°C.

Washing: The membrane is washed multiple times in TBST.

Secondary Antibody Incubation: The membrane is incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal

is detected using an imaging system. Band intensity is quantified relative to a loading

control (e.g., β-actin or GAPDH).

Gene Silencing using siRNA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.pubcompare.ai/protocol/dBODqYsBwGXEOgesaJFA/
https://pubmed.ncbi.nlm.nih.gov/14758078/
https://www.ncbi.nlm.nih.gov/books/NBK593931/?report=reader
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Small interfering RNA (siRNA) is used to specifically knock down the expression of the

Galectin-3 gene (LGALS3) to study its functional role in vitro or in vivo.[3]

siRNA Knockdown Experimental Workflow

Start: Culture Cells
(e.g., Hepatic Stellate Cells)

Transfect with siRNA
(Gal-3 specific vs. Control)

Incubate (e.g., 48-96h)
for gene silencing

Validate Knockdown
(qPCR, Western Blot)

Apply Stimulus
(e.g., TGF-β for fibrosis)

 If successful

Functional Analysis
(e.g., Collagen expression,

Cell Migration Assay)

End: Determine
functional consequence
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Click to download full resolution via product page

A typical workflow for studying Galectin-3 function using siRNA-mediated knockdown.

Conclusion
Galectin-3 is a master regulator in the complex pathologies of fibrosis and cancer. Its ability to

modulate fundamental cellular processes such as cell activation, survival, migration, and

signaling makes it a high-value target for therapeutic intervention. In fibrosis, Gal-3 acts as a

critical amplifier of pro-fibrotic signaling, particularly through the TGF-β pathway. In cancer, it

functions as a key facilitator of metastasis, angiogenesis, and immune evasion. The

development of specific Gal-3 inhibitors has shown considerable promise in preclinical models

and early-phase clinical trials, offering a novel therapeutic avenue for a range of diseases with

high unmet medical needs. Further research into the precise molecular interactions of Galectin-

3 and the continued clinical development of its inhibitors are crucial steps toward translating

this knowledge into effective treatments for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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